![molecular formula C10H21N3O B1464420 2-(3-aminopiperidin-1-yl)-N-(propan-2-yl)acetamide CAS No. 1249842-26-9](/img/structure/B1464420.png)
2-(3-aminopiperidin-1-yl)-N-(propan-2-yl)acetamide
Overview
Description
2-(3-aminopiperidin-1-yl)-N-(propan-2-yl)acetamide, also known as 2-Aminopropionamide or AMPA, is an organic compound used in a variety of scientific research applications. It is a derivative of the amino acid L-alanine, and is composed of two carbon atoms, three nitrogen atoms, and five hydrogen atoms. AMPA is a versatile molecule that is used in a variety of biological and synthetic processes, and it has been extensively studied for its potential applications in drug design and drug discovery.
Scientific Research Applications
Biological Effects of Related Compounds
A review by Kennedy (2001) on the biological effects of acetamide and its derivatives highlighted the significant commercial importance and the biological consequences of exposure to such chemicals. This suggests a potential area of interest for the application of "2-(3-aminopiperidin-1-yl)-N-(propan-2-yl)acetamide" in understanding biological responses and toxicological profiles, given its structural similarity to acetamide derivatives (Kennedy, 2001).
Role in Neurotransmitter Receptor Functioning
Research on the trafficking of NMDA receptors, important for neurotransmission in the central nervous system, outlines the crucial role of certain compounds in modulating synaptic function. This area of research may be relevant for "2-(3-aminopiperidin-1-yl)-N-(propan-2-yl)acetamide" due to its potential impact on similar biological pathways or receptors (Horak et al., 2014).
Pharmacological Activities of Related Compounds
A review on the synthesis and pharmacological activities of Piracetam and its derivatives, compounds known for their nootropic effects, sheds light on the potential for similar compounds to possess cognitive-enhancing properties. This suggests an area of interest for exploring the effects of "2-(3-aminopiperidin-1-yl)-N-(propan-2-yl)acetamide" on learning, memory, and brain metabolism (Dhama et al., 2021).
Antioxidant and Antimicrobial Potential
The review of N-acetylcysteine (NAC) and its role in managing cystic fibrosis highlights the antioxidant and biofilm-eradicating properties of NAC. Given the structural functionality of amides and acetamides, exploring "2-(3-aminopiperidin-1-yl)-N-(propan-2-yl)acetamide" in similar contexts could be beneficial for medical research, especially in conditions characterized by oxidative stress and bacterial infections (Guerini et al., 2022).
properties
IUPAC Name |
2-(3-aminopiperidin-1-yl)-N-propan-2-ylacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3O/c1-8(2)12-10(14)7-13-5-3-4-9(11)6-13/h8-9H,3-7,11H2,1-2H3,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEZHDRWBCCXSDA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CN1CCCC(C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-aminopiperidin-1-yl)-N-(propan-2-yl)acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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